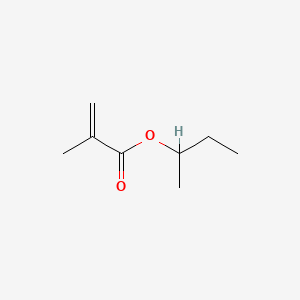

sec-Butyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32630. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butan-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-7(4)10-8(9)6(2)3/h7H,2,5H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTQKJXIZHSXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29356-88-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1-methylpropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29356-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20863073 | |

| Record name | Isobutyl methacyrlate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2998-18-7 | |

| Record name | sec-Butyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2998-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Butyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutyl methacyrlate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEC-BUTYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37AD4SRT9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to sec-Butyl Methacrylate: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of sec-butyl methacrylate (B99206). Furthermore, it delves into the applications of its polymeric form in the field of drug development, with a focus on drug delivery systems and biocompatibility. Detailed experimental protocols and workflow visualizations are provided to support research and development activities.

Chemical Structure and Identification

Sec-butyl methacrylate is an organic compound, specifically an ester of methacrylic acid and sec-butanol. Its chemical structure features a methacrylate group attached to a secondary butyl group.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | butan-2-yl 2-methylprop-2-enoate |

| CAS Number | 2998-18-7[1] |

| Molecular Formula | C8H14O2[1] |

| Molecular Weight | 142.20 g/mol [1] |

| SMILES | CCC(C)OC(=O)C(=C)C[2] |

| InChI Key | VXTQKJXIZHSXBY-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical processes.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid |

| Density | 0.892 g/cm³ |

| Boiling Point | 146-148 °C at 760 mmHg |

| Melting Point | -59 °C (estimated) |

| Flash Point | 44 °C |

| Refractive Index (nD) | 1.421 |

| Solubility | Insoluble in water; soluble in most organic solvents |

| Vapor Pressure | 4.52 mmHg at 25°C |

| Viscosity | Data not readily available |

| Inhibitor | Typically contains hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent polymerization |

Synthesis and Purification

This compound is commonly synthesized through the esterification of methacrylic acid with sec-butanol. The reaction is typically catalyzed by a strong acid.

Experimental Protocol: Synthesis of this compound via Acid-Catalyzed Esterification

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

Methacrylic acid

-

sec-Butanol

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)

-

Hydroquinone (inhibitor)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add methacrylic acid and a molar excess of sec-butanol (e.g., 1.2 to 1.5 equivalents).

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2% by weight of the reactants).

-

Add a small amount of hydroquinone (e.g., 0.1% by weight) to inhibit polymerization.

-

Heat the mixture to reflux using a heating mantle. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with sec-butanol.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine to remove any remaining aqueous impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent. The resulting liquid is crude this compound.

Experimental Protocol: Purification by Vacuum Distillation

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Materials and Equipment:

-

Crude this compound

-

Vacuum distillation apparatus (Claisen flask, fractionating column, condenser, receiving flask)

-

Vacuum pump

-

Manometer

-

Heating mantle with stirrer

-

Boiling chips or magnetic stir bar

-

Inhibitor (e.g., MEHQ)

Procedure:

-

Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask. Add a small amount of inhibitor (e.g., 100-200 ppm of MEHQ).

-

Slowly evacuate the system to the desired pressure. The boiling point of this compound will be lower at reduced pressure.

-

Begin heating the distillation flask gently with a heating mantle.

-

Collect and discard the initial fraction, which may contain lower-boiling impurities.

-

Collect the main fraction of pure this compound at its boiling point under the specific vacuum pressure.

-

Once the main fraction is collected, stop the heating and allow the system to cool before slowly releasing the vacuum.

-

Store the purified this compound in a cool, dark place with an appropriate inhibitor concentration.

Analytical Characterization

Several analytical techniques are employed to determine the purity and properties of this compound.

Gas Chromatography (GC) for Purity Assessment

Protocol Outline:

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Temperatures:

-

Injector: 250 °C

-

Detector: 280 °C

-

Oven: Programmed temperature ramp (e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).

-

-

Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or acetone).

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Viscosity Measurement

Protocol Outline (based on ASTM D445):

-

Instrument: Calibrated glass capillary viscometer (e.g., Ubbelohde type) placed in a constant temperature bath.[3][4]

-

Procedure:

-

Ensure the viscometer is clean and dry.

-

Equilibrate the sample to the desired temperature.

-

Introduce a precise volume of the sample into the viscometer.

-

Allow the sample to thermally equilibrate in the constant temperature bath.

-

Measure the time it takes for the liquid to flow between two marked points on the viscometer.

-

Calculate the kinematic viscosity using the measured flow time and the viscometer constant. Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at that temperature.

-

Refractive Index Measurement

Protocol Outline:

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).[5][8]

-

Place a few drops of the this compound sample on the prism of the refractometer.[8]

-

Close the prism and ensure the liquid spreads evenly.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index from the instrument's scale.[5][6]

-

Polymerization of this compound

This compound can be polymerized through various methods, with free-radical polymerization being a common approach.

Experimental Protocol: Free-Radical Polymerization

Materials:

-

Purified this compound

-

Free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)

-

Solvent (e.g., toluene, ethyl acetate)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Nitrogen or Argon)

-

Heating and stirring equipment

-

Precipitating solvent (e.g., methanol, ethanol)

Procedure:

-

In a Schlenk flask, dissolve the purified this compound and the initiator in the chosen solvent.

-

Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under an inert atmosphere with constant stirring.

-

Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the polymer solution to a stirred, large excess of a non-solvent like methanol.

-

Collect the precipitated poly(this compound) by filtration.

-

Wash the polymer with the precipitating solvent to remove any unreacted monomer and initiator.

-

Dry the polymer under vacuum until a constant weight is achieved.

Applications in Drug Development

Poly(this compound) and its copolymers are hydrophobic polymers that find applications in drug delivery due to their biocompatibility and ability to form matrices for controlled drug release.

Drug Delivery Systems

Poly(this compound) can be formulated into various drug delivery systems, such as nanoparticles and microspheres, to encapsulate and control the release of therapeutic agents.

References

- 1. This compound | C8H14O2 | CID 97732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H14O2) [pubchemlite.lcsb.uni.lu]

- 3. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. Compositionally Driven Viscometric Behaviors of Poly (Alkyl Methacrylates) in Lubricating Oils [scirp.org]

- 5. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. scribd.com [scribd.com]

- 7. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 8. davjalandhar.com [davjalandhar.com]

- 9. ijsr.in [ijsr.in]

Synthesis of sec-Butyl Methacrylate via Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of sec-butyl methacrylate (B99206), a valuable monomer in the production of specialty polymers with applications in coatings, adhesives, and biomedical devices. The synthesis primarily proceeds through two established pathways: direct esterification of methacrylic acid with sec-butanol and transesterification of a methacrylate ester, such as methyl methacrylate, with sec-butanol. This document details the fundamental principles, experimental protocols, and key reaction parameters for both methods.

Synthetic Pathways

The two primary methods for synthesizing sec-butyl methacrylate are direct esterification and transesterification. The choice between these methods often depends on the availability and cost of the starting materials, as well as the desired purity of the final product.

Direct Esterification

Direct esterification involves the reaction of methacrylic acid with sec-butanol in the presence of an acid catalyst. This is an equilibrium-limited reaction, and to achieve high yields, the water produced during the reaction must be continuously removed.[1] This is typically accomplished through azeotropic distillation.

Transesterification

Transesterification is another common method where an existing methacrylate ester, most commonly methyl methacrylate (MMA), reacts with sec-butanol to form this compound and a byproduct alcohol (methanol in the case of MMA).[2] This equilibrium reaction is driven to completion by removing the more volatile alcohol byproduct through distillation.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the chemical pathways and general experimental workflows for the synthesis of this compound.

References

An In-depth Technical Guide to Transesterification Routes for sec-Butyl Methacrylate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sec-butyl methacrylate (B99206) (s-BMA) via transesterification. This guide details the primary reaction pathways, catalytic systems, experimental protocols, and quantitative data to support research and development in polymer chemistry and material science.

Introduction to sec-Butyl Methacrylate and Transesterification

This compound is a valuable monomer used in the synthesis of various polymers with applications in coatings, adhesives, and biomedical devices. Transesterification, a chemical reaction that exchanges the alkoxy group of an ester with that of an alcohol, is a common and effective method for the synthesis of s-BMA. The most prevalent route involves the transesterification of methyl methacrylate (MMA) with sec-butanol. This process is typically catalyzed by an acid or a base, or through the use of organometallic compounds. The equilibrium of the reaction is generally shifted towards the product by removing the methanol (B129727) byproduct, often through distillation.

Core Transesterification Routes and Mechanisms

The synthesis of this compound from methyl methacrylate and sec-butanol can be achieved through several catalytic routes. The general reaction is as follows:

Methyl Methacrylate + sec-Butanol ⇌ this compound + Methanol

Acid-Catalyzed Transesterification

In acid-catalyzed transesterification, a proton acid activates the carbonyl group of methyl methacrylate, making it more susceptible to nucleophilic attack by sec-butanol. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction proceeds through a series of protonation and deprotonation steps, leading to the formation of this compound and methanol.

Base-Catalyzed Transesterification

Base-catalyzed transesterification involves the deprotonation of sec-butanol by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of methyl methacrylate. While effective, this method can be complicated by side reactions such as saponification if water is present.

Organometallic Catalysis

Various organometallic compounds have been shown to be effective catalysts for the transesterification of methyl methacrylate. These include lithium, magnesium, and sodium compounds. For instance, bulky magnesium(II) and sodium(I) bisphenoxide catalysts have demonstrated high efficiency for the chemoselective transesterification of methyl (meth)acrylates with secondary alcohols like sec-butanol.[1] Lithium catalysts, such as lithium hydroxide (B78521) or lithium carbonate, have also been employed, often in combination with an azeotrope-forming compound to facilitate methanol removal.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of butyl methacrylates via transesterification. While specific data for this compound is limited, the data for n-butyl methacrylate provides a valuable reference point.

Table 1: Acid-Catalyzed Synthesis of n-Butyl Methacrylate

| Catalyst | Molar Ratio (MMA:Butanol) | Catalyst Conc. (% w/w) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic acid | 1:1.2 | 0.75 | 100 | - | High | [3] |

| Sulfuric Acid/p-TsOH | - | - | 130-140 | - | - | [4] |

Table 2: Organometallic-Catalyzed Synthesis of sec-Alkyl Methacrylates

| Catalyst | Substrate | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Mg(BHT)₂ | Methyl Methacrylate | sec-Butanol | 5 | 25 | 24 | 70 | [1] |

| Na₂(PBTP) | Methyl Methacrylate | sec-Butanol | 1 | 25 | 2 | 95 | [1] |

| Lithium Hydroxide | Methyl Methacrylate | Heavier Alcohols | 6-30 ppm | 115-120 | 4-6 | 98-99 | [2] |

Detailed Experimental Protocols

General Procedure for Acid-Catalyzed Transesterification of Methyl Methacrylate with sec-Butanol

This protocol is adapted from procedures for similar alkyl methacrylates.

Materials:

-

Methyl methacrylate (MMA)

-

sec-Butanol

-

p-Toluenesulfonic acid (p-TsOH) or Sulfuric acid (H₂SO₄)

-

Hydroquinone (B1673460) (polymerization inhibitor)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Toluene (optional, as an azeotroping agent)

Equipment:

-

Round-bottom flask

-

Distillation apparatus with a fractionating column

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, distillation head, and condenser, add methyl methacrylate, sec-butanol (in a desired molar ratio, e.g., 1:1.5), a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% relative to MMA), and a small amount of hydroquinone to inhibit polymerization.

-

Heat the reaction mixture to reflux. The methanol produced will form a lower-boiling azeotrope with methyl methacrylate, which can be slowly distilled off to drive the reaction to completion. The head temperature should be monitored to ensure the removal of the azeotrope.

-

Continue the reaction until no more methanol is collected in the distillate. The reaction progress can be monitored by techniques such as gas chromatography (GC) or ¹H NMR.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

General Procedure for Organometallic-Catalyzed Transesterification

This protocol is based on the use of magnesium and sodium aryloxide catalysts.

Materials:

-

Methyl methacrylate (MMA)

-

sec-Butanol

-

Magnesium or Sodium bisphenoxide catalyst

-

Anhydrous solvent (e.g., THF or Toluene)

-

Molecular sieves (to ensure anhydrous conditions)

Equipment:

-

Schlenk flask or glovebox for handling air-sensitive reagents

-

Magnetic stirrer

-

Syringes for transfer of reagents

Procedure:

-

In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the magnesium or sodium aryloxide catalyst to a Schlenk flask.

-

Add an anhydrous solvent, followed by sec-butanol and then methyl methacrylate.

-

Stir the reaction mixture at the desired temperature (e.g., 25 °C).

-

Monitor the reaction progress by GC or ¹H NMR.

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., a mild acid).

-

The product can be purified by column chromatography or distillation.

Mandatory Visualizations

Reaction Pathway Diagrams

Caption: Acid-Catalyzed Transesterification of MMA with sec-Butanol.

Experimental Workflow

Caption: General Experimental Workflow for s-BMA Synthesis.

Conclusion

The transesterification of methyl methacrylate with sec-butanol presents a viable and efficient route for the synthesis of this compound. The choice of catalyst, whether acid, base, or organometallic, significantly influences the reaction conditions and outcomes. While detailed protocols specifically for this compound are not as abundant as for its n-butyl isomer, the principles and general procedures are transferable. Further research and optimization of catalytic systems, particularly those that are environmentally benign and offer high selectivity, will continue to be an area of interest for both academic and industrial chemists. This guide provides a foundational understanding and practical protocols to aid researchers in the successful synthesis of this compound for their specific applications.

References

- 1. Bulky magnesium( ii ) and sodium( i ) bisphenoxide catalysts for chemoselective transesterification of methyl (meth)acrylates - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05413B [pubs.rsc.org]

- 2. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to sec-Butyl Methacrylate Monomer: Purity and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sec-butyl methacrylate (B99206), focusing on its purity, common impurities, and the analytical methodologies used for its characterization. This document is intended to be a valuable resource for professionals in research and development, particularly those in the pharmaceutical and biomedical fields where the quality of monomers is of critical importance.

Introduction to sec-Butyl Methacrylate

This compound is an organic compound and a key monomer used in the synthesis of various polymers. It is a colorless liquid that is soluble in many organic solvents. In the context of drug development and biomedical research, methacrylate-based polymers are utilized in a range of applications, including as excipients in drug formulations, components of medical devices, and in dental materials. The purity of the this compound monomer is a critical parameter, as impurities can significantly impact the polymerization process and the properties of the final polymer, including its biocompatibility and safety.

Purity and Specifications of this compound

The purity of this compound is typically determined by gas chromatography (GC) and is usually specified to be greater than 99%. However, commercial grades with a purity of >95% are also available[1]. The monomer is commonly stabilized with an inhibitor, such as the monomethyl ether of hydroquinone (B1673460) (MEHQ), to prevent spontaneous polymerization during transport and storage.

Table 1: Typical Specifications for this compound

| Parameter | Typical Value | Analytical Method |

| Purity (by GC) | >99.0%[2] | Gas Chromatography (GC) |

| Appearance | Clear, colorless liquid[2] | Visual Inspection |

| Water Content | <0.05% | Karl Fischer Titration |

| Acidity (as methacrylic acid) | <0.01% | Titration |

| Inhibitor (MEHQ) | 15-20 ppm[2] | UV-Vis Spectrophotometry or HPLC |

| Refractive Index @ 20°C | ~1.4240[2] | Refractometry |

Note: The values in Table 1 are based on a typical Certificate of Analysis for n-butyl methacrylate and are expected to be very similar for this compound.[2]

Table 2: Common Impurities in this compound

| Impurity | Typical Source | Potential Impact |

| Methacrylic Acid | Incomplete esterification or hydrolysis | Can affect polymerization kinetics and polymer properties |

| sec-Butanol | Unreacted starting material | May act as a chain transfer agent, affecting molecular weight |

| Water | Process-related or from storage | Can interfere with certain polymerization methods |

| Other Methacrylates/Acrylates | Side reactions during synthesis | May alter the final polymer composition and properties |

| Polymer | Spontaneous polymerization | Can cause processing issues and affect product performance |

Experimental Protocols for Purity Analysis

Purity Determination by Gas Chromatography (GC)

This method is adapted from ASTM D3362, "Standard Test Method for Purity of Acrylate Esters by Gas Chromatography."

Objective: To determine the percentage purity of this compound and to quantify impurities.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column: A non-polar column such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Injector: Split/splitless injector.

-

Data acquisition system.

Reagents:

-

Carrier gas: Helium or Nitrogen, high purity.

-

This compound standard of known purity.

-

Solvent: Acetone or a suitable solvent that does not co-elute with the sample components.

Procedure:

-

Sample Preparation: Prepare a ~1% (v/v) solution of the this compound sample in the chosen solvent.

-

Instrument Parameters:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 200°C.

-

Hold at 200°C for 5 minutes.

-

-

Carrier Gas Flow Rate: 1 mL/minute (constant flow).

-

Split Ratio: 50:1.

-

Injection Volume: 1 µL.

-

-

Analysis: Inject the prepared sample into the GC.

-

Quantification: Identify the peaks based on their retention times compared to a standard. The purity is calculated by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram. For higher accuracy, a calibration curve can be prepared using standards of known concentrations.

Determination of MEHQ Inhibitor by UV-Vis Spectrophotometry

This method is based on ASTM D3125, "Standard Test Method for Monomethyl Ether of Hydroquinone in Colorless Monomeric Acrylate Esters and Acrylic Acid."

Objective: To quantify the concentration of MEHQ inhibitor.

Instrumentation:

-

UV-Vis Spectrophotometer.

-

50 mL volumetric flasks.

-

Pipettes.

Reagents:

-

Glacial acetic acid.

-

Sodium nitrite (B80452) (NaNO2) solution (2% in water).

-

MEHQ standard.

Procedure:

-

Standard Preparation: Prepare a stock solution of MEHQ in glacial acetic acid. From this stock, prepare a series of calibration standards.

-

Sample Preparation: Weigh an appropriate amount of the this compound sample into a 50 mL volumetric flask containing 20 mL of glacial acetic acid.

-

Color Development: Add 1 mL of the 2% sodium nitrite solution to the flask, dilute to the mark with glacial acetic acid, mix well, and let stand for 10 minutes. This reaction forms a yellow nitroso compound.

-

Measurement: Measure the absorbance of the sample and standards at 420 nm against a blank (glacial acetic acid and sodium nitrite solution).

-

Calculation: Determine the concentration of MEHQ in the sample by comparing its absorbance to the calibration curve.

Determination of Acidity

This protocol is based on ASTM D1613, "Standard Test Method for Acidity in Volatile Solvents and Chemical Intermediates Used in Paint, Varnish, Lacquer, and Related Products."[2][3]

Objective: To determine the total acidity, calculated as methacrylic acid.

Instrumentation:

-

250 mL Erlenmeyer flask.

-

10 mL burette, graduated in 0.05 mL subdivisions.

Reagents:

-

Ethanol (B145695) (or water if the sample is water-soluble).

-

Phenolphthalein (B1677637) indicator solution.

-

0.05 N Sodium Hydroxide (NaOH) solution, standardized.

Procedure:

-

Add 50 mL of ethanol to an Erlenmeyer flask.

-

Add 0.5 mL of phenolphthalein indicator.

-

Titrate with 0.05 N NaOH solution to the first persistent pink color.

-

Pipette 50 mL of the this compound sample into the flask.

-

Titrate with the 0.05 N NaOH solution to the same pink endpoint.

-

Calculation: The acidity, as a percentage of methacrylic acid, is calculated using the volume of NaOH used, its normality, and the volume and density of the sample.

Determination of Water Content by Karl Fischer Titration

This method follows the principles of ASTM D1364, "Standard Test Method for Water in Volatile Solvents (Karl Fischer Reagent Titration Method)."

Objective: To quantify the water content in the monomer.

Instrumentation:

-

Automatic Karl Fischer titrator (coulometric or volumetric).

Reagents:

-

Karl Fischer reagent (commercially available).

-

Anhydrous methanol (B129727) or a suitable solvent.

Procedure:

-

Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel is filled with the solvent and pre-titrated to a dry endpoint.

-

Sample Introduction: A known weight of the this compound sample is injected into the titration vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

-

Calculation: The instrument automatically calculates the water content, usually in ppm or percentage.

Biological Significance for Drug Development Professionals

Methacrylate monomers, if present as residual components in polymeric medical devices or drug delivery systems, can leach out and cause adverse biological effects. The primary mechanism of methacrylate toxicity is believed to be related to the depletion of intracellular glutathione (B108866) (GSH)[4][5]. GSH is a critical antioxidant that protects cells from damage by reactive oxygen species (ROS). The electrophilic nature of the methacrylate's carbon-carbon double bond allows it to react with the nucleophilic thiol group of GSH, forming a stable adduct. This sequestration of GSH disrupts the cellular redox balance, leading to increased oxidative stress, which can trigger inflammatory responses, cytotoxicity, and apoptosis. Understanding this pathway is crucial for assessing the biocompatibility of methacrylate-based materials and for setting appropriate limits on residual monomer content.

Caption: Methacrylate-induced cellular toxicity pathway.

Quality Control Workflow in Monomer Production

The manufacturing of this compound, like other methacrylate esters, involves several stages, each with critical quality control checkpoints to ensure the final product meets the required specifications. The general process involves the esterification of methacrylic acid with sec-butanol, followed by purification.

Caption: Quality control workflow for this compound production.

This workflow ensures that the quality of the monomer is controlled at every critical step, from the initial raw materials to the final packaged product. The analytical methods described in this guide are integral to this quality control process.

Conclusion

The purity and consistent quality of this compound are paramount for its application in sensitive fields such as drug development and medical device manufacturing. A thorough understanding and implementation of the analytical methods for purity, impurity, inhibitor content, water content, and acidity are essential for ensuring the safety and efficacy of the final polymeric products. This guide provides the foundational knowledge and detailed protocols to aid researchers and quality control professionals in the comprehensive analysis of this important monomer.

References

- 1. This compound | 2998-18-7 | TCI AMERICA [tcichemicals.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of Poly(sec-butyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of poly(sec-butyl methacrylate) (PSBMA), a polymer of significant interest in various scientific and industrial fields, including drug delivery and biomedical applications. This document outlines key physical parameters, details the experimental methodologies for their determination, and presents logical workflows for its synthesis and characterization.

Core Physical Properties

Poly(this compound) is a thermoplastic polymer valued for its specific physical characteristics that distinguish it from other isomers of poly(butyl methacrylate). The properties outlined below are crucial for understanding its behavior and performance in various applications.

Data Summary

The quantitative physical properties of poly(this compound) are summarized in the table below, with comparative data for its n- and tert-butyl isomers provided for context.

| Physical Property | Poly(this compound) | Poly(n-butyl methacrylate) | Poly(tert-butyl methacrylate) |

| Glass Transition Temperature (Tg) | 60 °C[1] | ~20 °C | ~118 °C |

| Refractive Index (nD20) | 1.480[1] | 1.483 | Not widely reported |

| Density | 1.052 g/cm³[1] | ~1.07 g/mL (at 25 °C)[2] | Not widely reported |

| Mechanical Properties | Noted for good weatherability, resistance to yellowing, and excellent mechanical properties.[3] Specific values are highly dependent on molecular weight and testing conditions. | - | - |

Experimental Protocols

Accurate determination of the physical properties of poly(this compound) relies on standardized experimental protocols. The following sections detail the methodologies for measuring the key parameters presented above.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

The glass transition temperature is a critical thermal property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state.

Methodology:

-

Sample Preparation: A small sample of poly(this compound) (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using standard materials (e.g., indium).

-

Thermal Program:

-

First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected Tg to erase any prior thermal history.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.

-

Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is determined from this second scan.

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Measurement of Refractive Index

The refractive index is a fundamental optical property that describes how light propagates through the material.

Methodology: Spectroscopic Ellipsometry

-

Sample Preparation: A thin, uniform film of poly(this compound) is prepared on a flat, reflective substrate (e.g., a silicon wafer), typically by spin-coating a solution of the polymer and subsequent solvent evaporation.

-

Instrument Setup: A spectroscopic ellipsometer is used, which measures the change in polarization of light upon reflection from the sample surface over a range of wavelengths.

-

Measurement: The prepared sample is placed on the measurement stage. The ellipsometric parameters (Ψ and Δ) are measured at one or more angles of incidence.

-

Data Analysis: A model of the sample (e.g., substrate/polymer film/air) is constructed. The thickness and the optical constants (refractive index and extinction coefficient) of the poly(this compound) film are determined by fitting the model to the experimental data.

Determination of Density

Density is a measure of the mass per unit volume of the polymer.

Methodology: Gas Pycnometry

-

Principle: Gas pycnometry determines the volume of a solid material by measuring the pressure change of a known quantity of gas (typically helium) in a calibrated chamber with and without the sample.

-

Sample Preparation: A known mass of solid poly(this compound) is placed in the sample chamber.

-

Measurement: The instrument automatically pressurizes the chamber with the inert gas and then expands it into a second chamber. The pressure difference before and after the expansion is measured, both with and without the sample.

-

Calculation: The volume of the sample is calculated from the pressure measurements. The density is then determined by dividing the mass of the sample by its measured volume.

Synthesis and Characterization Workflow

The production and quality control of poly(this compound) follow a logical progression from monomer to fully characterized polymer.

Synthesis of Poly(this compound) via Free-Radical Polymerization

Caption: Free-radical polymerization of this compound.

Characterization Workflow for Poly(this compound)

Caption: Workflow for physical property characterization.

References

An In-depth Technical Guide to the Glass Transition Temperature of Poly(sec-butyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(sec-butyl methacrylate) (PsBMA) is a polymer of significant interest in various fields, including drug delivery and material science, owing to its specific physicochemical properties. A critical parameter governing the material's behavior and application is its glass transition temperature (Tg). The Tg marks the reversible transition in amorphous materials from a hard, rigid, glassy state to a softer, more flexible, rubbery state. This transition is not a sharp melting point but occurs over a temperature range and is characterized by a change in the heat capacity of the material. Understanding and accurately determining the Tg of PsBMA is paramount for predicting its mechanical properties, thermal stability, and performance in various applications. This technical guide provides a comprehensive overview of the glass transition temperature of poly(this compound), including reported values, factors influencing this property, and detailed experimental protocols for its determination.

Glass Transition Temperature of Poly(this compound)

While extensive peer-reviewed literature specifically detailing the glass transition temperature of poly(this compound) is limited, data from commercial suppliers and comparative analysis with its isomers provide a valuable reference point.

| Polymer | Glass Transition Temperature (°C) | Data Source Type |

| Poly(this compound) | 60 | Commercial Supplier |

| Poly(n-butyl methacrylate) | 20-39 | Commercial Supplier & Scientific Literature[1][2][3] |

| Poly(iso-butyl methacrylate) | 53-63 | Scientific Literature |

| Poly(tert-butyl methacrylate) | 107-114 | Scientific Literature & Commercial Supplier |

Note: The Tg values for polymers can vary depending on factors such as molecular weight, polydispersity, and the experimental method used for determination.

The thermal degradation behavior of poly(this compound) is an important consideration in its thermal analysis. It has been reported to degrade through a combination of depolymerization and de-esterification, with the de-esterification process becoming more significant at temperatures exceeding 240°C[4]. This is in contrast to poly(iso-butyl methacrylate), which primarily degrades via depolymerization.

Factors Influencing the Glass Transition Temperature

Several molecular and experimental factors can significantly influence the measured glass transition temperature of poly(this compound).

Molecular Weight

The glass transition temperature of a polymer is dependent on its number-average molecular weight (Mn). For many polymers, this relationship can be described by the Flory-Fox equation:

Tg = Tg,∞ - K/Mn

where Tg,∞ is the glass transition temperature at infinite molecular weight and K is an empirical parameter related to the free volume of the polymer chain ends. As the molecular weight increases, the contribution of the chain ends to the free volume decreases, leading to a higher glass transition temperature until it plateaus at Tg,∞.

Tacticity

Tacticity, the stereochemical arrangement of the chiral centers in the polymer backbone, can have a pronounced effect on the glass transition temperature. The three main types of tacticity are:

-

Isotactic: All substituents are on the same side of the polymer chain.

-

Syndiotactic: Substituents are on alternating sides of the polymer chain.

-

Atactic: Substituents are randomly arranged along the polymer chain.

For polymethacrylates, syndiotactic polymers generally exhibit a higher Tg than their isotactic counterparts due to more restricted chain mobility. Atactic polymers typically have a Tg between that of the syndiotactic and isotactic forms.

Measurement Technique and Conditions

The experimental method and the parameters used for the measurement can also affect the observed Tg value. Key experimental factors include:

-

Heating and Cooling Rates: In techniques like Differential Scanning Calorimetry (DSC), higher heating rates tend to result in higher measured Tg values.

-

Frequency: In Dynamic Mechanical Analysis (DMA), the Tg is often reported as the peak of the tan δ curve, and this peak position is frequency-dependent, shifting to higher temperatures with increasing frequency.

-

Thermal History: The thermal history of the polymer sample, including any previous heating, cooling, or annealing steps, can impact the polymer chain packing and thus the measured Tg.

Experimental Protocols for Tg Determination

The glass transition temperature of poly(this compound) can be determined using several thermal analysis techniques. The most common methods are Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA).

Differential Scanning Calorimetry (DSC)

DSC is a widely used technique to measure the heat flow into or out of a sample as a function of temperature or time. The glass transition is observed as a step-like change in the heat capacity of the sample.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan. If the sample is in solution, a few drops can be placed in the pan and the solvent evaporated on a hot plate before sealing the pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards such as indium.

-

Thermal Program:

-

First Heating Scan: Heat the sample from a temperature well below the expected Tg (e.g., 0°C) to a temperature well above it (e.g., 100°C) at a constant heating rate, typically 10°C/min. This scan is used to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to the starting temperature.

-

Second Heating Scan: Heat the sample again at the same heating rate as the first scan. The glass transition temperature is determined from this second heating scan.

-

-

Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve.

DSC Experimental Workflow for Tg Determination.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for measuring the viscoelastic properties of materials as a function of temperature, frequency, and time. The glass transition is associated with a significant change in the storage modulus (E'), loss modulus (E''), and the tangent of the phase angle (tan δ).

Methodology:

-

Sample Preparation: Prepare a rectangular film or bar of poly(this compound) with well-defined dimensions. The sample should be free of cracks or voids.

-

Instrument Setup: Mount the sample in the DMA instrument using an appropriate clamping system (e.g., single cantilever, tensile).

-

Experimental Parameters:

-

Frequency: Set a constant frequency for the oscillating stress, typically 1 Hz.

-

Strain/Stress Amplitude: Apply a small, non-destructive strain or stress amplitude within the linear viscoelastic region of the material.

-

Temperature Program: Ramp the temperature from below the expected Tg to above it at a controlled rate, typically 2-5°C/min.

-

-

Data Analysis: The glass transition temperature can be determined from the DMA data in several ways:

-

The peak of the loss modulus (E'') curve.

-

The peak of the tan δ curve.

-

The onset of the drop in the storage modulus (E') curve.

-

The Tg value obtained from the peak of the tan δ curve is often reported as it represents the temperature at which the material has the maximum damping characteristics.

DMA Experimental Workflow for Tg Determination.

Thermomechanical Analysis (TMA)

TMA measures the change in the dimensions of a material as a function of temperature. The glass transition is identified by a change in the coefficient of thermal expansion (CTE).

Methodology:

-

Sample Preparation: Prepare a sample of poly(this compound) with parallel top and bottom surfaces.

-

Instrument Setup: Place the sample on the TMA stage and lower the probe onto the sample surface with a small, constant force.

-

Temperature Program: Heat the sample at a constant rate, typically 2-5°C/min, through the expected glass transition region.

-

Data Analysis: The glass transition temperature is determined from the intersection of the tangents to the dimension vs. temperature curve before and after the transition.

Structure-Property Relationship

The chemical structure of the repeating unit of poly(this compound) directly influences its glass transition temperature.

Repeating unit of poly(this compound).

The presence of the bulky sec-butyl ester group restricts the rotational motion of the polymer backbone, leading to a higher glass transition temperature compared to its linear isomer, poly(n-butyl methacrylate). However, the branching in the sec-butyl group is less sterically hindering than the tert-butyl group in poly(tert-butyl methacrylate), resulting in a lower Tg for PsBMA compared to PtBMA. This illustrates the subtle but significant role that the isomeric structure of the ester side chain plays in determining the macroscopic thermal properties of polymethacrylates.

Conclusion

The glass transition temperature is a fundamental property of poly(this compound) that dictates its suitability for various applications. While a definitive, peer-reviewed value for its Tg is not widely reported, an expected range can be inferred from data on its isomers and from commercial sources. The Tg of PsBMA is influenced by a variety of factors, including molecular weight and tacticity, and can be accurately determined using standard thermal analysis techniques such as DSC, DMA, and TMA. The detailed experimental protocols and understanding of the structure-property relationships provided in this guide will aid researchers, scientists, and drug development professionals in the effective characterization and utilization of this versatile polymer.

References

The Thermal Degradation of Poly(sec-butyl methacrylate): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal degradation mechanism of poly(sec-butyl methacrylate) (PsBMA). Understanding the thermal stability and decomposition pathways of this polymer is critical for its application in various fields, including drug delivery, where thermal processing and long-term stability are paramount. This document details the degradation pathways, presents quantitative data from related polymers, outlines key experimental protocols, and provides visual representations of the degradation mechanisms.

Core Degradation Mechanisms

The thermal degradation of poly(this compound) is a complex process governed by two primary, competing reaction pathways: depolymerization and de-esterification . The prevalence of each mechanism is highly dependent on the temperature.

-

Depolymerization: This process, often referred to as "unzipping," involves the sequential release of monomer units (this compound) from the polymer chain ends. It is the dominant degradation mechanism at lower temperatures. The initiation of depolymerization can occur at chain ends or through random scission of the polymer backbone.

-

De-esterification: At temperatures exceeding 240°C, de-esterification becomes a significant degradation route.[1][2][3] This reaction involves the elimination of the sec-butyl ester group, leading to the formation of poly(methacrylic acid) and a mixture of butene isomers (primarily but-1-ene and but-2-ene). This process is understood to proceed through a six-membered cyclic transition state.

Quantitative Analysis of Degradation Products

Table 1: Thermal Degradation Products of Poly(methyl methacrylate) (Mw = 991,000 g/mol ) [4]

| Temperature (°C) | Methyl Methacrylate (B99206) (mass%) | Other Gaseous Products (mass%)* |

| 250 | 99.8 | 0.2 |

| 300 | 98.5 | 1.5 |

| 350 | 96.2 | 3.8 |

| 400 | 93.1 | 6.9 |

*Other gaseous products include carbon dioxide, carbon monoxide, methane, and methanol.[4]

Table 2: Thermal Degradation Products of Poly(2-ethylhexyl methacrylate) (Mw = 852,000 g/mol ) [4]

| Temperature (°C) | 2-Ethylhexyl Methacrylate (mass%) | Other Gaseous Products (mass%)* |

| 250 | 99.6 | 0.4 |

| 300 | 97.9 | 2.1 |

| 350 | 95.3 | 4.7 |

| 400 | 92.0 | 8.0 |

*Other gaseous products include carbon dioxide, carbon monoxide, ethane, and ethanol.[4]

Experimental Protocols

The study of polymer thermal degradation relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, onset of decomposition, and degradation profile of the polymer.

Methodology:

-

Instrumentation: A thermogravimetric analyzer is utilized.

-

Sample Preparation: A small sample of the polymer (typically 3-5 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The sample pan is placed within the TGA furnace.

-

Inert Atmosphere: The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the initial decomposition temperature (IDT), the temperature of maximum degradation rate (Tmax), and the residual mass at the final temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify and quantify the volatile products of thermal degradation.

Methodology:

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC/MS) system.

-

Sample Preparation: A small, accurately weighed amount of the polymer (typically 50-200 µg) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600°C) in an inert atmosphere (helium). The heating is typically very fast (on the order of milliseconds) to ensure rapid and reproducible fragmentation.

-

Chromatographic Separation: The volatile pyrolysis products are swept into the GC column by the carrier gas. A temperature program is used to separate the individual components based on their boiling points and interactions with the stationary phase. A typical program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 300°C.

-

Final hold: 5 minutes at 300°C.

-

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the fragments is measured.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to the different degradation products. The mass spectrum of each peak is compared to a spectral library (e.g., NIST) to identify the compound. Quantification can be achieved by integrating the peak areas and using calibration standards.

Visualizing the Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the key relationships and mechanisms in the thermal degradation of poly(this compound).

References

In-Depth Technical Guide: Solubility Characteristics of Poly(sec-butyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of poly(sec-butyl methacrylate) (PsBMA). Due to the relative scarcity of detailed data for the sec-butyl isomer compared to its n-butyl and iso-butyl counterparts, this document synthesizes available information on PsBMA and includes comparative data from its isomers to provide a broader context for formulation and development.

Executive Summary

Poly(this compound) is a hydrophobic polymer that exhibits solubility in a range of non-polar and moderately polar organic solvents.[1][2] Its solubility profile is a critical parameter for its application in various fields, including coatings, adhesives, and as a biomaterial in drug delivery systems.[3] This document details its known qualitative solubility, provides Hansen Solubility Parameters for theoretical compatibility assessment, and outlines experimental protocols for determining solubility in a laboratory setting.

Qualitative Solubility Data

The solubility of poly(this compound) and its common isomers is primarily in aromatic hydrocarbons, chlorinated solvents, esters, and ketones. They are generally insoluble in alcohols and water.[1][4][5]

Table 1: Qualitative Solubility of Poly(butyl methacrylate) Isomers

| Polymer | Soluble In | Insoluble In (or Precipitates From) |

| Poly(this compound) | Benzene, Dioxane, THF, Toluene, Xylene[2] | Data not readily available |

| Poly(n-butyl methacrylate) | Acetone, Chloroform, Isopropyl Alcohol (IPA), MEK, THF, Toluene[4] | Cold Methanol, Ethanol[6] |

| Poly(iso-butyl methacrylate) | Acetone, Benzene, Chloroform, Isopropanol, MEK, THF, Toluene[5] | Data not readily available |

| Poly(tert-butyl methacrylate) | THF, Chloroform, Toluene, Dioxane[7] | Cold Methanol, Ethanol[7] |

Note: THF (Tetrahydrofuran), MEK (Methyl Ethyl Ketone).

Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) are a valuable tool for predicting polymer-solvent interactions. The total solubility parameter (δt) is derived from three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle is that polymers will dissolve in solvents with similar HSP values.

The Hansen Solubility Parameter for poly(this compound) has been reported as 18.4 (MPa¹/²)¹/².[8]

Table 2: Hansen Solubility Parameters of Poly(butyl methacrylate) Isomers

| Polymer | δt (Total) [MPa¹/²] | δD (Dispersion) [MPa¹/²] | δP (Polar) [MPa¹/²] | δH (Hydrogen Bonding) [MPa¹/²] |

| Poly(this compound) | 18.4[8] | Not specified | Not specified | Not specified |

| Poly(n-butyl methacrylate) | 18.4 | 16.0 | 6.2 | 6.6 |

| Poly(iso-butyl methacrylate) | 20.0 | 18.3 | 4.9 | 6.3 |

Data for n-butyl and iso-butyl isomers are from reference[9] and are provided for comparison.

Experimental Protocols

Protocol for Determination of Polymer Solubility

This protocol outlines a general method for determining the solubility of a polymer in a given solvent by visual inspection.

Objective: To determine the concentration at which poly(this compound) dissolves in a specific solvent at a set temperature.

Materials:

-

Poly(this compound) powder (dried in a vacuum oven to remove moisture)[10]

-

Selected solvents (e.g., toluene, acetone, ethanol)

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 20 mL glass vials)

-

Magnetic stirrer and stir bars or a roller mixer[10]

-

Constant temperature bath or incubator

Methodology:

-

Preparation of Stock Solutions/Mixtures:

-

Label a series of vials for each solvent to be tested.

-

Using an analytical balance, weigh a specific amount of the dried polymer into each vial. For example, prepare samples to test concentrations from 1% to 10% (w/v). For a 1% solution in 10 mL of solvent, weigh 0.1 g of polymer.[10]

-

Carefully add the precise volume of the chosen solvent to each vial. Adding the solvent to the polymer can help avoid the formation of large, slowly dissolving clumps.[10]

-

-

Dissolution Process:

-

Place a small magnetic stir bar in each vial or place the vials on a roller mixer.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to stir/rotate for a set period, typically 24 hours, to ensure equilibrium is reached.[11] For high viscosity systems, longer times may be necessary.

-

-

Solubility Assessment:

-

After the mixing period, remove the vials and let them stand for a few minutes.

-

Visually inspect each vial against a contrasting background.

-

Classify the solubility based on the following criteria:

-

Soluble: The solution is clear and homogenous with no visible polymer particles.

-

Partially Soluble/Swollen: The polymer has swollen into a gel-like state, or there are undissolved particles in a viscous solution.

-

Insoluble: The polymer remains as a distinct solid phase with no apparent change.

-

-

-

Data Recording:

-

Record the observations for each concentration and solvent. The highest concentration that results in a clear, homogenous solution is the approximate solubility under the tested conditions.

-

For more quantitative analysis, techniques like Differential Scanning Calorimetry (DSC) can be employed to determine the equilibrium solubility by analyzing the melting point depression or the glass transition temperature of polymer-drug mixtures.[11][12]

Visualization of Workflows

Experimental Workflow for Solubility Determination

Caption: Workflow for determining polymer solubility.

Generalized Synthesis Workflow via Free Radical Polymerization

Poly(this compound) can be synthesized via free radical polymerization of the sec-butyl methacrylate (B99206) monomer.

Caption: Synthesis of a poly(alkyl methacrylate).

References

- 1. specialchem.com [specialchem.com]

- 2. Poly(this compound) – scipoly.com [scipoly.com]

- 3. What is the difference between butyl methacrylate and poly(butyl methacrylate)?_Chemicalbook [chemicalbook.com]

- 4. polysciences.com [polysciences.com]

- 5. Poly(isobutyl methacrylate) – scipoly.com [scipoly.com]

- 6. researchgate.net [researchgate.net]

- 7. polymersource.ca [polymersource.ca]

- 8. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 9. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactivity Ratios of sec-Butyl Methacrylate with Acrylic Monomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity ratios of sec-butyl methacrylate (B99206) (sec-BMA) with various acrylic monomers. Due to a scarcity of published data specifically for sec-butyl methacrylate, this guide presents analogous data for the structurally similar monomer, sec-butyl acrylate (B77674) (sec-BuA), in its copolymerization with other methacrylates. This information serves as a valuable proxy for understanding the expected copolymerization behavior of this compound.

The guide details the experimental methodologies employed for the determination of reactivity ratios and presents the quantitative data in a clear, tabular format to facilitate comparison and application in polymer synthesis and drug development.

Introduction to Reactivity Ratios

In copolymerization, the reactivity ratios, r₁ and r₂, are critical parameters that describe the relative reactivity of a growing polymer chain radical towards the two different monomers in the reaction mixture. The reactivity ratio r₁ is defined as the ratio of the rate constant for the addition of monomer 1 to a growing chain ending in monomer 1 (k₁₁) to the rate constant for the addition of monomer 2 to the same chain (k₁₂). Similarly, r₂ is the ratio of the rate constant for the addition of monomer 2 to a chain ending in monomer 2 (k₂₂) to the rate constant for the addition of monomer 1 to that chain (k₂₁).

The values of r₁ and r₂ determine the composition and sequence distribution of the resulting copolymer, which in turn dictates its physicochemical properties. Understanding these ratios is paramount for designing copolymers with desired characteristics for applications such as drug delivery systems, medical device coatings, and tissue engineering scaffolds.

Reactivity Ratios of Structurally Similar Monomers

While specific data for this compound is limited, extensive research has been conducted on the copolymerization of sec-butyl acrylate with other methacrylates. The following table summarizes the reactivity ratios for these systems, which can provide valuable insights into the expected behavior of this compound. The data is derived from studies utilizing the Jaacks method for determination.[1]

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (Methacrylate) | r₂ (sec-Butyl Acrylate) | Polymerization Conditions |

| Methyl Methacrylate (MMA) | sec-Butyl Acrylate (sBuA) | > 1 | < 1 | Radical polymerization in 2-butanone (B6335102) at 78°C, initiated by AIBN.[1] |

| tert-Butyl Methacrylate (tBMA) | sec-Butyl Acrylate (sBuA) | > 1 | < 1 | Radical polymerization in 2-butanone at 78°C, initiated by AIBN.[1] |

Note: In these systems, the methacrylate monomer is consistently more reactive (r₁ > 1) than the sec-butyl acrylate monomer (r₂ < 1), indicating that the growing polymer chain ending in a methacrylate unit preferentially adds another methacrylate monomer over a sec-butyl acrylate monomer.[1]

Experimental Protocols for Determining Reactivity Ratios

Several methods are commonly employed to determine monomer reactivity ratios. The following sections detail the principles and general procedures for the Jaacks, Fineman-Ross, and Kelen-Tüdős methods.

General Experimental Setup for Radical Copolymerization

A typical experimental setup for determining reactivity ratios via radical copolymerization involves the following steps:

Materials and Reagents:

-

Monomers (e.g., this compound, acrylic monomers)

-

Initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Solvent (e.g., 2-butanone, toluene)

-

Inhibitor remover (if necessary)

-

Precipitating solvent (e.g., methanol)

Procedure:

-

Monomer Purification: Monomers are typically purified to remove inhibitors before use.

-

Reaction Mixture Preparation: A series of reaction mixtures are prepared with varying initial molar feed ratios of the two monomers. The total monomer concentration and initiator concentration are kept constant.

-

Polymerization: The reaction mixtures are degassed and polymerized under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature.

-

Low Conversion: The polymerization is stopped at low monomer conversion (typically <10%) to ensure that the monomer feed ratio remains essentially constant throughout the experiment.

-

Copolymer Isolation and Purification: The resulting copolymer is isolated by precipitation in a non-solvent and purified to remove unreacted monomers and initiator residues.

-

Copolymer Composition Analysis: The composition of the purified copolymer is determined using an appropriate analytical technique, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Jaacks Method

The Jaacks method is a straightforward approach for determining reactivity ratios.[1] It involves running two separate copolymerization reactions, each with a large excess of one of the monomers.

Procedure:

-

Two sets of experiments are conducted. In the first set, the initial monomer feed contains a high concentration of monomer 1 (e.g., 95 mol%) and a low concentration of monomer 2 (e.g., 5 mol%).

-

In the second set, the feed composition is reversed, with a high concentration of monomer 2 and a low concentration of monomer 1.

-

The consumption of the minor monomer is monitored over time, typically by gas chromatography or NMR.

-

The reactivity ratio of the major monomer is determined from the slope of a plot of the natural log of the ratio of the initial to the current concentration of the minor monomer versus the natural log of the ratio of the initial to the current concentration of the major monomer.

Fineman-Ross Method

The Fineman-Ross method is a graphical method that linearizes the differential copolymer composition equation.[2][3]

Equation: The Mayo-Lewis equation is rearranged into a linear form:

G = H * r₁ - r₂

where:

-

G = F(f-1)/f

-

H = F²/f

-

f = M₁/M₂ in the feed

-

F = m₁/m₂ in the copolymer

Procedure:

-

A series of copolymerizations are carried out with different initial monomer feed ratios (f).

-

The resulting copolymer compositions (F) are determined.

-

G is plotted against H. The slope of the resulting straight line gives r₁, and the y-intercept gives -r₂.

Kelen-Tüdős Method

The Kelen-Tüdős method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points and reduce bias.[2][4]

Equation: The Kelen-Tüdős equation is given by:

η = (r₁ + r₂/α)ξ - r₂/α

where:

-

η = G / (α + H)

-

ξ = H / (α + H)

-

α is an arbitrary constant, typically (HminHmax)0.5

Procedure:

-

Similar to the Fineman-Ross method, a series of copolymerizations are performed.

-

The parameters η and ξ are calculated from the experimental data.

-

A plot of η versus ξ yields a straight line. The y-intercept at ξ = 0 is -r₂/α, and the y-intercept at ξ = 1 is r₁.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: The Effect of the Sec-Butyl Isomer on Methacrylate (B99206) Polymer Properties

This technical guide provides a comprehensive overview of the influence of the sec-butyl isomeric structure on the properties of methacrylate polymers. A detailed comparison with other butyl methacrylate isomers, namely n-butyl and isobutyl, is presented to highlight the unique characteristics imparted by the sec-butyl group. This document covers the synthesis, physicochemical properties, and thermal degradation behavior of poly(sec-butyl methacrylate), supported by experimental protocols and graphical representations of key concepts.

Introduction to Butyl Methacrylate Isomers

Methacrylate polymers are a versatile class of materials widely used in coatings, adhesives, medical devices, and drug delivery systems. The properties of these polymers can be finely tuned by altering the chemical structure of the alkyl ester side chain. The butyl methacrylate isomers—n-butyl, isobutyl, and sec-butyl—provide a clear example of how subtle changes in monomer structure can lead to significant differences in the final polymer's characteristics. The branched structure of the sec-butyl group, in particular, introduces steric hindrance that profoundly affects the polymer's thermal and mechanical properties.

Synthesis of Poly(this compound)

Poly(this compound) is typically synthesized via free-radical polymerization of the this compound monomer. This can be achieved through various techniques, including bulk, solution, and emulsion polymerization. The choice of method depends on the desired molecular weight, polydispersity, and the intended application of the final polymer.

Free-Radical Polymerization

Free-radical polymerization is a common and versatile method for synthesizing methacrylate polymers. The process involves an initiation step, where a free radical is generated, followed by propagation, where the radical adds to monomer units, and a termination step, where the growing polymer chains are deactivated.